REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[CH2:5][CH2:6][CH2:7][NH:8][C:9](=[O:11])[CH3:10])C.S(=O)(=O)(O)O>O>[C:9]([NH:8][CH2:7][CH2:6][CH2:5][CH:4]=[O:3])(=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCNC(C)=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
Dissolve 5 gms
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature until the hydrolysis
|
Type
|
CONCENTRATION
|
Details
|
Neutralize the solution with sodium bicarbonate, then saturate the solution with sodium chloride
|
Type
|
EXTRACTION
|
Details
|
extract with chloroform
|
Type
|
DISTILLATION
|
Details
|
Distill the combined chloroform
|
Type
|
CUSTOM
|
Details
|
can be used without further purification in the procedure of Example 7A
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NCCCC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |